Fludarabine - 21679-14-1

Fludarabine

Catalog Number: EVT-268280
CAS Number: 21679-14-1
Molecular Formula: C10H12FN5O4
Molecular Weight: 285.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fludarabine (chemical name: 2-fluoro-9-β-D-arabinofuranosyladenine 5'-monophosphate) is a synthetic purine nucleoside analog. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth and proliferation of cancer cells. [] In scientific research, Fludarabine serves as a valuable tool for investigating cellular processes related to DNA synthesis and repair, apoptosis, and immune modulation. []

Mechanism of Action

Fludarabine functions as a prodrug, undergoing conversion to 2-fluoro-9-β-D-arabinofuranosyladenine (F-ara-A). [] F-ara-A enters cells and is subsequently phosphorylated to its active metabolite, 2-fluoro-9-β-D-arabinofuranosyladenine 5′-triphosphate (F-ara-ATP). [] F-ara-ATP exerts its cytotoxic effects primarily by interfering with DNA synthesis. [] It incorporates into DNA strands, disrupting DNA polymerase activity and ultimately leading to cell death. []

Applications
  • In vitro studies of DNA repair inhibition: Fludarabine inhibits DNA repair processes, particularly nucleotide excision repair (NER). [] This property makes it a valuable tool for studying DNA damage response mechanisms and enhancing the efficacy of DNA-damaging agents in cancer treatment.
  • Potentiation of chemotherapeutic agents: Fludarabine enhances the cytotoxicity of other chemotherapeutic agents, such as Oxaliplatin and Cytarabine. [, ] This synergistic effect is attributed to its ability to inhibit DNA repair mechanisms, making cancer cells more susceptible to the cytotoxic effects of these agents.
  • Immune modulation in transplantation: Fludarabine has shown efficacy in reducing graft-versus-host disease (GvHD) in experimental intestinal transplantation models. [] By depleting donor T-cells in the graft ex vivo, Fludarabine minimizes the immune response against the recipient, improving graft survival.
  • Investigation of apoptosis resistance: Research has utilized Fludarabine to investigate mechanisms of apoptosis resistance in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL). [] Understanding how cancer cells evade apoptosis is crucial for developing effective therapeutic strategies.
  • In vitro models of microenvironment interactions: Studies have employed Fludarabine to investigate the interaction between CLL cells and their microenvironment, particularly the role of nurse-like cells (NLCs). [] These studies contribute to a better understanding of how the tumor microenvironment supports cancer cell survival and drug resistance.

Fludarabine Phosphate (Fludarabine Monophosphate)

Compound Description: Fludarabine phosphate is a prodrug of fludarabine, converted in vivo to the active metabolite 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A) []. It is a purine nucleoside analog that acts as a cytotoxic agent by interfering with DNA synthesis and repair []. Fludarabine phosphate is commonly used in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and indolent B-cell lymphoma []. It has also been incorporated into reduced intensity conditioning regimens for stem-cell transplantation due to its immunosuppressive effects [].

9-β-D-arabinosyl-2-fluoroadenine (F-ara-A)

Compound Description: F-ara-A is the primary active metabolite of fludarabine and fludarabine phosphate []. It is a purine nucleoside analog that exerts its cytotoxic effects by inhibiting DNA synthesis and repair []. It acts by incorporating into DNA and RNA, ultimately triggering apoptosis in susceptible cells [].

Arabinosylcytosine (ara-C, Cytarabine)

Compound Description: Arabinosylcytosine, commonly known as ara-C or cytarabine, is a pyrimidine nucleoside analog that inhibits DNA polymerase, thereby disrupting DNA synthesis [, ]. It is widely used in the treatment of acute myeloid leukemia (AML) [].

Relevance: Fludarabine has been shown to enhance the intracellular accumulation of ara-C triphosphate (ara-CTP), the active metabolite of ara-C [, ]. This synergistic interaction has led to the clinical use of fludarabine in combination with ara-C for treating AML []. The two compounds have distinct structures and mechanisms of action, but their synergistic interaction highlights the potential of combining fludarabine with other chemotherapeutic agents.

Chlorambucil

Compound Description: Chlorambucil is a nitrogen mustard alkylating agent that disrupts DNA replication by forming cross-links between DNA strands [, , ]. It has been used as a standard treatment option for chronic lymphocytic leukemia (CLL) [, ].

Alemtuzumab (Campath-1H)

Compound Description: Alemtuzumab is a humanized monoclonal antibody that targets CD52, a protein highly expressed on the surface of mature lymphocytes [, , ]. It induces cell death by mediating antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) [, ]. Alemtuzumab has been used in the treatment of B-cell chronic lymphocytic leukemia (B-CLL) and other lymphoid malignancies [, ].

Relevance: Alemtuzumab has shown synergistic activity with fludarabine in the treatment of relapsed or refractory B-CLL [, ]. The combination of fludarabine and alemtuzumab (FluCam) has demonstrated improved responses even in patients resistant to either agent alone [, , ].

Rituximab

Compound Description: Rituximab is a chimeric monoclonal antibody that targets CD20, a protein expressed on the surface of B cells [, , , ]. It induces cell death through ADCC, CDC, and direct apoptosis induction [, ]. Rituximab is widely used in the treatment of various B-cell malignancies, including non-Hodgkin's lymphoma and chronic lymphocytic leukemia [, , ].

Relevance: Similar to alemtuzumab, rituximab has demonstrated synergistic effects with fludarabine in the treatment of B-cell malignancies [, ]. The combination of fludarabine and rituximab (FR) has shown promising results in various clinical trials, including improved response rates and survival outcomes in CLL patients [, , ].

Cisplatin (CDDP)

Compound Description: Cisplatin is a platinum-based chemotherapy drug that forms interstrand and intrastrand cross-links in DNA, leading to cell cycle arrest and apoptosis []. It is used to treat a wide range of cancers, including testicular, ovarian, and lung cancers [].

Relevance: Fludarabine has been shown to synergistically enhance the cytotoxic effects of cisplatin in vitro []. This synergy is attributed to fludarabine’s ability to inhibit nucleotide excision repair (NER), a DNA repair pathway that removes cisplatin-induced DNA adducts [].

Relevance: Ofatumumab is investigated as a treatment option for patients with CLL who are refractory to fludarabine and alemtuzumab (FA-ref) or have bulky fludarabine-refractory (BF-ref) disease []. Studies have shown that ofatumumab produces high response rates in these patient populations, regardless of prior rituximab exposure [].

Cladribine (2-Chlorodeoxyadenosine, 2-CdA)

Compound Description: Cladribine is a purine nucleoside analogue that interferes with DNA synthesis and repair, ultimately inducing apoptosis in susceptible cells [, ]. It is used in the treatment of hairy cell leukemia (HCL) and has been investigated as a potential treatment option for chronic lymphocytic leukemia (CLL) [, ].

Deoxycoformycin (Pentostatin)

Compound Description: Deoxycoformycin, also known as pentostatin, is a purine analog that inhibits adenosine deaminase, an enzyme involved in purine metabolism [, ]. This inhibition leads to the accumulation of deoxyadenosine triphosphate (dATP), which is toxic to lymphocytes []. Deoxycoformycin is primarily used in the treatment of hairy cell leukemia (HCL) [].

Valproic Acid (VPA)

Compound Description: Valproic acid (VPA) is a histone deacetylase (HDAC) inhibitor with known anticonvulsant and mood-stabilizing properties []. It has also been investigated as a potential anticancer agent, particularly in combination with other chemotherapeutic drugs [].

Relevance: Studies have shown that VPA can synergistically enhance the apoptotic effects of fludarabine in chronic lymphocytic leukemia (CLL) cells []. This synergy is mediated by the activation of cathepsin B, a lysosomal protease that degrades anti-apoptotic proteins [].

Oxaliplatin

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug, similar to cisplatin, that forms DNA adducts, primarily interstrand crosslinks (ICLs), leading to cell cycle arrest and apoptosis []. It is used in the treatment of various cancers, including colorectal cancer.

Relevance: Fludarabine has been shown to enhance the cytotoxicity of oxaliplatin in both normal and chronic lymphocytic leukemia (CLL) lymphocytes []. This synergistic effect is attributed to fludarabine's ability to suppress the removal of oxaliplatin-induced ICLs from DNA, leading to increased DNA damage and cell death [].

Properties

CAS Number

21679-14-1

Product Name

Fludarabine

IUPAC Name

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-FJFJXFQQSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Solubility

Sparingly sol water, org solvents

Synonyms

2-fluoroadenine arabinoside
9-beta-D-arabinofuranosyl-2-fluoroadenine
F-ara-A
fludarabine

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.